molecular formula C11H11NO3 B069003 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione CAS No. 175136-47-7

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

Cat. No. B069003
M. Wt: 205.21 g/mol
InChI Key: FOYZYIYDHVWEDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione derivatives involves various chemical reactions and methods. One common approach is the treatment of ethyl substituted 2-acetylphenoxyacetates with potassium hydroxide in dry dioxane, leading to the formation of benzofurans and tetrahydro-1-benzoxepin-3,5-diones. The yields vary depending on the substituents, with electron-donating groups favoring benzoxepins formation (Suzuki et al., 1992). Additionally, reactions involving 4-(Boc-amino)-1,2,3-triazole-5-carboxylic acids with ethyl glycinate hydrochloride have been utilized for intramolecular cyclization, selectively forming tetrahydro[1,2,3]triazolo[4,5-e][1,4]diazepine-5,8-diones (Syrota et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione derivatives has been elucidated through various spectroscopic techniques, including FT-IR, 1H, and 13C NMR, along with two-dimensional COSY, NOESY, HMQC, and HMBC. These studies support the molecular structures and provide insights into the bonding characteristics of these compounds (Yeap et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione derivatives are diverse. For instance, reactions with sodium amide result in exclusively 2,3-dihydrobenzofurans regardless of substituents, demonstrating the compound's reactivity towards nucleophiles (Suzuki et al., 1992). Moreover, these compounds have been used in asymmetric synthesis processes to produce chiral benzoxazepine derivatives, highlighting their utility in stereoselective chemical synthesis (Rubab et al., 2013).

Physical Properties Analysis

The physical properties of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione derivatives, such as phase transition temperatures and mesomorphic behavior, have been studied using differential scanning calorimetry and polarizing optical microscopy. These studies reveal that these compounds possess relatively high phase transition temperatures, with some showing texture characteristics of the nematic phase, indicating their potential for applications in liquid crystal technologies (Yeap et al., 2010).

Chemical Properties Analysis

The chemical properties of these compounds include their reactivity towards various chemical reactions, such as nucleophilic substitutions, intramolecular cyclizations, and their potential as intermediates in the synthesis of more complex heterocyclic compounds. Their ability to undergo diverse reactions makes them valuable in organic synthesis and the development of new materials (Syrota et al., 2019).

Scientific Research Applications

  • Anticancer Activity

    • Field: Medicinal Chemistry
    • Application: Various benzoxazepine derivatives, including 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, have been synthesized and evaluated for their anticancer properties in breast cancer cells .
    • Method: The compounds were synthesized and characterized using IR, NMR, GC–MS, and microanalysis . The single-crystal X-ray structures of the compounds were also studied .
    • Results: Two compounds, RS03 and RS12, displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were more selective for the MCF-7 cells with RS03 being the most potent compound (IC 50 = 15 µM) of the series . They induced cell cycle arrest in the G2/M phase and displayed limited toxicity against the noncancerous breast cell line, MCF-10A .
  • Anti-Implantation Activity

    • Field: Pharmacology
    • Application: 5- Substituted 2,3,4,5- Tetrahydro- 1-benzoxepine derivatives have been synthesized as novel antiimplantation agents .
    • Method: The compounds were synthesized and then evaluated for their anti-implantation activity in mature female Sprague-Dawley rats .
    • Results: The results of the evaluation were not specified in the source .
  • Synthesis of Benzodiazepin-3-ones

    • Field: Organic Chemistry
    • Application: A facile and efficient cyclization of N-alkoxy α-halogenoacetamides with N- (2-chloromethyl)aryl amides has been achieved for rapid access to 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives .
    • Method: The compounds were synthesized through a cyclization process .
    • Results: The synthesis process resulted in 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives with up to 95% yield .
  • Antimicrobial Activity

    • Field: Microbiology
    • Application: Some compounds have been tested for their antimicrobial activity .
    • Method: The compounds were synthesized and then evaluated for their antimicrobial activity .
    • Results: The results of the evaluation were not specified in the source .
  • Synthesis of Benzodiazepin-3-ones

    • Field: Organic Chemistry
    • Application: A facile and efficient cyclization of N-alkoxy α-halogenoacetamides with N- (2-chloromethyl)aryl amides has been achieved for rapid access to 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives .
    • Method: The compounds were synthesized through a cyclization process .
    • Results: The synthesis process resulted in 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives with up to 95% yield .
  • Antimicrobial Activity

    • Field: Microbiology
    • Application: Some compounds have been tested for their antimicrobial activity .
    • Method: The compounds were synthesized and then evaluated for their antimicrobial activity .
    • Results: The results of the evaluation were not specified in the source .

properties

IUPAC Name

2-ethyl-1,4-benzoxazepine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-8-11(14)12-10(13)7-5-3-4-6-9(7)15-8/h3-6,8H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYZYIYDHVWEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379664
Record name 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

CAS RN

175136-47-7
Record name 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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